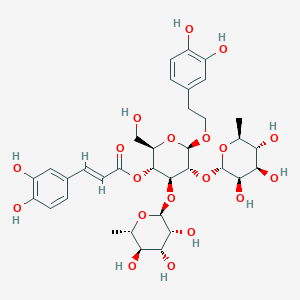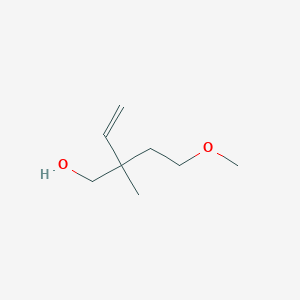
Uridine-2-13C
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Uridine-2-13C involves several steps. Notably, an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose is obtained by condensation of K13CN with D-erythrose, utilizing a modification of the Kiliani–Fischer synthesis. Efficient separation of the two aldose epimers is achieved through a novel ion-exchange chromatography method. Subsequently, D-[2-13C]ribose is obtained from D-[1-13C]arabinose using a Ni(II) diamine complex. These procedures enable the efficient preparation of specifically labeled 13C-monosaccharides of particular chirality .
Applications De Recherche Scientifique
1. Nucleoside Conformation Analysis
Uridine-2-13C plays a significant role in understanding the conformation of nucleosides. Research by Guschlbauer and Jankowski (1980) demonstrated a linear relationship between the electronegativity of the 2'-substituent in uridine and the carbon-13 chemical shift of C2', which is crucial for understanding nucleoside conformations (Guschlbauer & Jankowski, 1980).
2. NMR Spectral Analysis
Uridine-2-13C is instrumental in nuclear magnetic resonance (NMR) spectral analysis. Bagno et al. (2008) conducted a study combining experimental and quantum chemical NMR of cyclic uridine monophosphate, confirming that the spectra of such molecules can be accurately predicted, a crucial insight for molecular chemistry (Bagno, Rastrelli, & Saielli, 2008).
3. Enhancing Mitochondrial Function
In medical research, uridine-2-13C has been found useful in enhancing mitochondrial function. Banasch et al. (2006) showed that supplementation with uridine improved mitochondrial function in HIV-infected patients treated with thymidine-analogue, using a 13C-methionine breath test for assessment (Banasch et al., 2006).
4. RNA Structural Studies
Uridine-2-13C is also used in RNA structural studies. For instance, SantaLucia et al. (1995) described efficient synthesis of selectively 13C-enriched pyrimidine and purine nucleosides, which were vital in synthesizing labeled RNA for structural studies (SantaLucia et al., 1995).
5. Hydration Structure Mapping
Research by Seba et al. (2006) used 13C intermolecular nuclear Overhauser effects to probe the structure of the first solvation shell of uridine in water, providing insights into the hydration structure of nucleosides (Seba et al., 2006).
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-RCIQEJBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN([13C](=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine-2-13C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1459661.png)



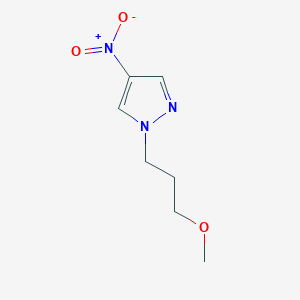

![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)
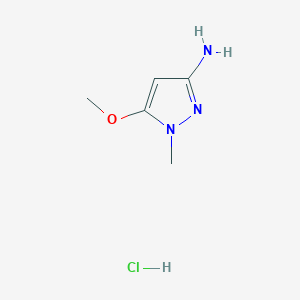
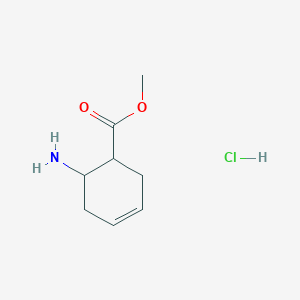

![3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1459676.png)

